Eicosapentaenoic acid

Catalog No.
S530376
CAS No.
10417-94-4
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosapentaenoic acid

CAS Number

10417-94-4

Product Name

Eicosapentaenoic acid

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5,8,11,14,17-Eicosapentaenoic Acid, 5,8,11,14,17-Icosapentaenoic Acid, Acid, Eicosapentanoic, Eicosapentaenoic Acid, eicosapentanoic acid, omega 3 Eicosapentaenoic Acid, omega-3-Eicosapentaenoic Acid, Timnodonic Acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Description

The exact mass of the compound Eicosapentaenoic acid is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3. It belongs to the ontological category of icosapentaenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eicosapentaenoic acid is a long-chain omega-3 polyunsaturated fatty acid characterized by a 20-carbon chain and five cis double bonds, specifically positioned at the 5th, 8th, 11th, 14th, and 17th carbons. It is denoted in physiological literature as 20:5(n−3) and is also known by the trivial name timnodonic acid. Eicosapentaenoic acid plays a significant role as a precursor to various eicosanoids, including prostaglandin-3, thromboxane-3, and leukotriene-5, which are critical in inflammatory responses and cardiovascular health .

EPA's mechanism of action in the human body is multifaceted. It incorporates into cell membranes, influencing their fluidity and function, and serves as a precursor for anti-inflammatory eicosanoids []. Studies suggest EPA may reduce inflammation, improve blood vessel function, and regulate triglyceride levels [].

That are crucial for its biological activity. It serves as a substrate for the synthesis of eicosanoids through enzymatic pathways involving cyclooxygenases and lipoxygenases. These enzymes catalyze the conversion of eicosapentaenoic acid into prostaglandins and thromboxanes, which are involved in regulating inflammation and platelet aggregation . Additionally, eicosapentaenoic acid can be oxidized to yield various metabolites that exhibit distinct biological effects .

Eicosapentaenoic acid is known for its anti-inflammatory properties and its role in cardiovascular health. It has been shown to reduce triglyceride levels in the blood and lower the risk of heart disease. Recent studies indicate that eicosapentaenoic acid can activate caspase-3, leading to apoptosis in certain tumor cell populations, suggesting potential anti-cancer effects . Furthermore, eicosapentaenoic acid is believed to modulate immune responses by influencing cytokine production and T-cell function .

Eicosapentaenoic acid can be synthesized through several methods:

  • Biosynthesis in Marine Organisms: Eicosapentaenoic acid is naturally synthesized in marine organisms such as fish and microalgae through desaturation and elongation of alpha-linolenic acid. This process involves multiple enzymatic steps, including the actions of desaturase and elongase enzymes .
  • Chemical Synthesis: Laboratory synthesis of eicosapentaenoic acid can be achieved using various organic synthesis techniques, including polyketide synthesis pathways involving acetyl-CoA and malonyl-CoA as building blocks .
  • Biotechnological Approaches: Recent advances have seen the engineering of yeast strains such as Yarrowia lipolytica to produce eicosapentaenoic acid in large quantities, providing a sustainable alternative to fish-derived sources .

Eicosapentaenoic acid has several applications in health and nutrition:

  • Nutritional Supplements: Eicosapentaenoic acid is commonly found in fish oil supplements, which are marketed for their cardiovascular benefits.
  • Pharmaceuticals: The ethyl ester form of eicosapentaenoic acid (ethyl eicosapentaenoate) has been developed as a prescription medication for managing high triglyceride levels .
  • Functional Foods: Eicosapentaenoic acid is incorporated into functional foods aimed at promoting heart health and reducing inflammation.

Research indicates that eicosapentaenoic acid interacts with various biological pathways:

  • It influences lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation.
  • Eicosapentaenoic acid affects inflammatory processes by altering the production of pro-inflammatory cytokines.
  • Studies have shown that it may enhance insulin sensitivity and improve metabolic profiles in individuals with metabolic syndrome .

Eicosapentaenoic acid shares structural similarities with other polyunsaturated fatty acids. Here are some notable compounds for comparison:

Compound NameStructureKey Features
Docosahexaenoic AcidC22H32O2Contains six double bonds; crucial for brain health
Alpha-Linolenic AcidC18H30O2Precursor to eicosapentaenoic acid; three double bonds
Arachidonic AcidC20H32O2Precursor to pro-inflammatory eicosanoids; four double bonds

Uniqueness of Eicosapentaenoic Acid:
Eicosapentaenoic acid is unique due to its specific configuration of five double bonds positioned at intervals that confer distinct biological activities compared to other fatty acids. Its role as a precursor for anti-inflammatory mediators distinguishes it from arachidonic acid, which leads to pro-inflammatory compounds .

Eicosapentaenoic acid biosynthesis follows fundamentally distinct pathways in prokaryotic and eukaryotic organisms, representing two evolutionary solutions for producing this critical omega-3 polyunsaturated fatty acid [1] [2] [3]. These divergent approaches reflect the distinct cellular architectures and metabolic constraints of bacteria versus eukaryotic cells.

Prokaryotic Polyketide Synthase Pathway

Marine gamma-proteobacteria employ a specialized polyketide synthase mechanism for eicosapentaenoic acid production [2] [4]. This system utilizes a five-gene cluster designated pfaABCDE, which encodes large, multi-domain protein complexes functionally analogous to type I iterative fatty acid and polyketide synthases [3] [4]. The Pfa synthase represents a hybrid system incorporating elements of both type I polyketide synthase and type II fatty acid synthase systems [5].

The bacterial route proceeds through de novo synthesis using malonyl-coenzyme A as the primary carbon source [6] [4]. This polyketide mechanism operates independently of molecular oxygen for double bond insertion, distinguishing it from eukaryotic desaturation processes [5]. The synthesis occurs through repetitive cycles of reduction, dehydration, and condensation reactions [1] [6]. In Shewanella species, the proposed mechanism involves iterative Claisen condensation reactions catalyzed by the ketosynthase domain, with subsequent modifications by dehydratase and reductase activities [6].

The pfaABCDE gene cluster encodes distinct functional domains: PfaA contains ketosynthase and acyltransferase activities, PfaB functions as an acyl carrier protein, PfaC provides additional ketosynthase activity, PfaD contributes dehydratase function, and PfaE serves as a phosphopantetheinyl transferase essential for enzyme activation [2] [4] [7]. This modular organization allows for the assembly of a complete fatty acid synthesis apparatus capable of producing twenty-carbon polyunsaturated products directly from two-carbon building blocks [4].

Eukaryotic Desaturation-Elongation Pathway

Eukaryotic organisms synthesize eicosapentaenoic acid through the conventional aerobic pathway, involving sequential desaturation and elongation reactions [8] [9] [10]. This process begins with linoleic acid or alpha-linolenic acid as precursor substrates and employs separate enzymatic activities for each modification step [11] [8].

The primary eukaryotic route operates through two interconnected pathways: the omega-6 pathway and the omega-3 pathway [11] [9] [12]. In the omega-6 pathway, linoleic acid undergoes delta-6 desaturation to produce gamma-linolenic acid, followed by C2 elongation yielding dihomo-gamma-linolenic acid, and concluding with delta-5 desaturation to generate arachidonic acid [8]. The omega-3 pathway follows a parallel sequence, converting alpha-linolenic acid through stearidonic acid and eicosatetraenoic acid to ultimately produce eicosapentaenoic acid [11] [8].

Microalgae such as Porphyridium cruentum demonstrate both eukaryotic and prokaryotic-type molecular species in their eicosapentaenoic acid-containing galactolipids [11] [9] [12]. The eukaryotic species contain eicosapentaenoic acid or arachidonic acid at both sn-1 and sn-2 positions, while prokaryotic species have these polyunsaturated fatty acids at the sn-1 position and sixteen-carbon fatty acids at the sn-2 position [9] [12].

Comparative Analysis of Biosynthetic Systems

The prokaryotic and eukaryotic routes exhibit fundamental differences in their enzymatic organization and regulatory mechanisms [2] [4]. Prokaryotic systems demonstrate remarkable substrate economy, synthesizing eicosapentaenoic acid directly from malonyl-coenzyme A without requiring pre-existing polyunsaturated fatty acid precursors [6] [4]. This approach provides metabolic independence but requires specialized enzymatic machinery not found in most organisms [3].

Eukaryotic systems offer greater metabolic flexibility through their modular enzyme architecture [8] [13]. Individual desaturases and elongases can be regulated independently, allowing for fine-tuned control of fatty acid composition in response to environmental conditions [13] [14]. However, this pathway requires adequate supplies of polyunsaturated fatty acid precursors and consumes molecular oxygen for desaturation reactions [15] [13].

The cellular localization patterns also differ significantly between these systems [11] [12]. Prokaryotic synthesis occurs primarily in the cytoplasm with subsequent incorporation into membrane phospholipids [6] [4]. Eukaryotic pathways involve both cytoplasmic and chloroplastic compartments, with products exported between cellular locations for final assembly into galactolipids and phospholipids [11] [12].

Enzymatic Mechanisms of ω-3 Desaturation and Elongation

The enzymatic mechanisms underlying omega-3 fatty acid desaturation and elongation represent sophisticated biochemical processes that have evolved to precisely control polyunsaturated fatty acid production [15] [13] [16]. These mechanisms involve complex metalloproteins and multi-domain enzymes that catalyze stereospecific reactions with remarkable efficiency.

Fatty Acid Desaturase Mechanisms

Fatty acid desaturases constitute a family of enzymes that introduce carbon-carbon double bonds into saturated or monounsaturated fatty acid substrates [15] [17]. These enzymes are characterized by conserved structural motifs and similar catalytic mechanisms despite their diverse substrate specificities and cellular localizations [15] [17].

Delta-6 Desaturase Mechanism

Delta-6 desaturase catalyzes the introduction of a double bond between carbons 6 and 7 from the carboxyl end of fatty acid substrates [18] [19] [16]. This enzyme exhibits dual substrate specificity, converting both linoleic acid to gamma-linolenic acid and alpha-linolenic acid to stearidonic acid [15] [18]. The enzyme contains a diiron active site reminiscent of methane monooxygenase, consistent with its oxygen-dependent catalytic mechanism [15].

The active site architecture of delta-6 desaturase involves three conserved histidine-rich motifs that coordinate the diiron center [17] [16]. Structural modeling and mutagenesis studies have identified critical residues involved in substrate binding and catalysis [16]. Tryptophan and phenylalanine residues create hydrophobic binding pockets that position the fatty acid substrate appropriately for desaturation [16]. Histidine residues H94 and H69 are essential for electron transport to the iron center, while H452, N445, and H358 influence substrate recognition and binding affinity [16].

The catalytic mechanism proceeds through oxidative dehydrogenation, requiring molecular oxygen and electrons supplied by NADH cytochrome b5 reductase [15] [20]. The reaction involves the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from adjacent carbon positions, facilitating double bond formation [15]. This mechanism explains the strict requirement for oxygen in eukaryotic fatty acid desaturation pathways [15] [17].

Delta-5 Desaturase Mechanism

Delta-5 desaturase represents a critical control point in polyunsaturated fatty acid biosynthesis, converting dihomo-gamma-linolenic acid to arachidonic acid and eicosatetraenoic acid to eicosapentaenoic acid [21] [22]. This enzyme demonstrates remarkable substrate specificity for twenty-carbon polyunsaturated fatty acids, distinguishing it from other desaturases that prefer eighteen-carbon substrates [21].

The enzyme structure comprises two functional domains: a desaturase domain containing the diiron active center and a cytochrome b5 domain that facilitates electron transfer [21] [22]. The desaturase domain catalyzes the oxygen-dependent dehydrogenation reaction, while the cytochrome b5 domain transfers electrons from NADH cytochrome b5 reductase to the catalytic site [21] [22].

Mechanistic studies using specific inhibitors have revealed that delta-5 desaturase operates through a ping-pong kinetic mechanism involving covalent enzyme-substrate intermediates [21]. The enzyme exhibits slow-binding inhibition kinetics, suggesting conformational changes occur during substrate binding and product release [21]. This behavior indicates sophisticated allosteric regulation mechanisms that may contribute to metabolic control of polyunsaturated fatty acid production [21].

Omega-3 Desaturase Mechanism

Omega-3 desaturases catalyze the conversion of omega-6 fatty acids to their omega-3 counterparts by introducing double bonds at the omega-3 position [17] [23] [24]. These enzymes exhibit variable substrate preferences, with some preferentially acting on eighteen-carbon substrates while others show higher activity toward twenty-carbon fatty acids [23] [24].

Plant omega-3 desaturases typically utilize eighteen-carbon substrates exclusively, converting linoleic acid to alpha-linolenic acid [17] [24]. In contrast, omega-3 desaturases from certain microorganisms demonstrate broader substrate specificity, efficiently converting arachidonic acid to eicosapentaenoic acid [23]. This delta-17 desaturase activity represents a critical step in direct eicosapentaenoic acid production in organisms lacking conventional delta-5 desaturase pathways [23].

The structural organization of omega-3 desaturases follows the conserved pattern of membrane-bound desaturases, featuring three histidine-rich motifs that coordinate the diiron catalytic center [17]. However, unlike some desaturases, omega-3 desaturases lack a cytochrome b5-like domain, requiring external electron transport systems for activity [17]. This structural difference necessitates interaction with ferredoxin and ferredoxin-NADP+ reductase for electron supply [6].

Fatty Acid Elongase Mechanisms

Fatty acid elongation involves the sequential addition of two-carbon units to existing fatty acid chains through a four-step enzymatic cycle [25] [26] [27]. The elongation of very long-chain fatty acids proteins serve as the rate-limiting enzymes in this process, catalyzing the initial condensation reaction [25] [26].

ELOVL Elongase Structure and Function

The structural determination of human ELOVL7 has provided unprecedented insights into fatty acid elongation mechanisms [25] [26]. The enzyme comprises an inverted transmembrane barrel surrounding a 35-angstrom-long tunnel that contains the active site and substrate binding regions [25] [26]. This unique architecture creates a protected environment for the sequential reactions required for chain elongation [26].

The elongation mechanism proceeds through a ping-pong kinetic scheme involving covalent acyl-enzyme intermediates [26] [28]. In the first step, acyl-coenzyme A substrates bind to the tunnel with the fatty acid tail positioned at the closed endoplasmic reticulum end and the coenzyme A moiety near the entrance [26]. The coenzyme A is subsequently cleaved, leaving the acyl chain covalently attached to a histidine residue in the canonical HxxHH motif [26] [29].

The second histidine in the HxxHH motif serves as the nucleophilic catalyst, forming an acyl-enzyme intermediate through thioester bond formation [26] [29]. This covalent intermediate represents a novel mechanism among acyltransferases and explains the high specificity of ELOVL enzymes for their respective substrates [26] [29].

Malonyl-CoA Condensation Mechanism

The condensation step involves the reaction of the acyl-enzyme intermediate with malonyl-coenzyme A through a Claisen-like condensation reaction [26]. Malonyl-coenzyme A binds to the coenzyme A binding site, positioning the malonyl unit in a specialized decarboxylation pocket lined by asparagine and glutamine residues [26]. These residues facilitate decarboxylation by stabilizing the resulting enolate intermediate [26].

The decarboxylation pocket contains H181, N177, Q211, and Q214, which interact with the malonyl group and promote carbon dioxide release [26]. Mutational studies confirm the essential roles of these residues in catalytic activity [26]. Following decarboxylation, the nucleophilic enolate attacks the acyl-enzyme intermediate, forming the elongated three-keto acyl-coenzyme A product [26].

ELOVL Substrate Specificity

Different ELOVL isoforms exhibit distinct substrate preferences that determine their physiological roles [13] [25]. ELOVL5 preferentially elongates eighteen-carbon polyunsaturated fatty acids and shows high activity toward twenty-carbon substrates [13]. ELOVL2 specializes in elongating twenty-carbon and twenty-two-carbon very long-chain fatty acids [13]. These specificities arise from structural differences in the substrate binding tunnel that accommodate fatty acid chains of different lengths [25] [26].

The substrate binding tunnel architecture determines both chain length specificity and the degree of unsaturation tolerance [25] [26]. The narrow tunnel dimensions exclude simultaneous binding of both substrates, enforcing the ping-pong mechanism and ensuring processivity of the elongation reaction [26]. Lateral movement of hydrophobic acyl chains between transmembrane helices facilitates substrate entry and product exit without requiring complete transit through the entire tunnel [26].

Regulatory Factors in Microbial and Plant Systems

The regulation of eicosapentaenoic acid biosynthesis involves complex networks of transcriptional, post-translational, and metabolic control mechanisms that respond to environmental conditions and cellular demands [30] [31] [32]. These regulatory systems have evolved to optimize fatty acid production while maintaining cellular homeostasis under diverse growth conditions.

Transcriptional Regulation Mechanisms

Bacterial Regulatory Systems

Marine bacteria employ sophisticated transcriptional control mechanisms to regulate polyunsaturated fatty acid biosynthesis [30] [33]. In Photobacterium profundum, the pfaF gene encodes a novel transcriptional regulator specifically responsible for controlling the pfa operon [30] [33]. This regulator responds to exogenous fatty acids, particularly long-chain monounsaturated fatty acids, by down-regulating pfa gene expression [30].

The PfaF protein binds directly to the pfaA promoter region, as demonstrated by gel mobility shift and DNase I footprinting assays [30]. This binding is modulated by fatty acid availability, creating a negative feedback loop that prevents overproduction of polyunsaturated fatty acids when adequate supplies are present [30]. Importantly, this regulation operates independently of the canonical fatty acid regulators FabR and FadR, indicating that polyunsaturated fatty acid synthesis has evolved specialized control mechanisms [30] [33].

Temperature represents another critical regulatory factor in bacterial systems [6] [34] [35]. Low temperatures between 10-15°C optimize eicosapentaenoic acid production in marine bacteria, likely through temperature-responsive promoter elements [7] [36]. This temperature dependence reflects the role of polyunsaturated fatty acids in maintaining membrane fluidity under cold conditions [34] [35].

Plant Regulatory Networks

Plant fatty acid desaturase expression is controlled by complex regulatory networks involving transcription factors, environmental sensors, and metabolic feedback systems [32] [37] [38]. The FAD2 and FAD3 genes, encoding microsomal omega-6 and omega-3 desaturases respectively, respond to temperature through distinct mechanisms [38] [39].

Temperature regulation of FAD2 involves cis-acting sequence variants in the 5' untranslated region intron that determine basal expression levels [39]. However, temperature responsiveness is controlled by separate quantitative trait loci, indicating that expression level and temperature sensitivity are independently regulated [39]. This modular regulation allows plants to adapt fatty acid composition to local temperature conditions while maintaining appropriate baseline production [38] [39].

Light conditions significantly influence fatty acid desaturase expression through both intensity and quality effects [24] [38]. Light-dependent transcription factors coordinate desaturase expression with photosynthetic activity, ensuring adequate carbon availability for fatty acid synthesis [24]. The expression of FAD7 and FAD8, encoding plastidial omega-3 desaturases, shows strong light dependence and circadian regulation [24].

Microalgal Stress Response Systems

Microalgae have evolved sophisticated stress response systems that coordinate fatty acid metabolism with environmental conditions [31] [14] [40]. Nitrogen limitation represents a primary regulatory signal that redirects metabolism from growth toward lipid accumulation [40] [41]. However, the relationship between nitrogen status and eicosapentaenoic acid production is complex, as this fatty acid is primarily incorporated into membrane lipids rather than storage triacylglycerols [40] [41].

Nannochloropsis species demonstrate modulated stress responses where environmental parameters are alternated between optimal and stress conditions [14]. Temperature stress at 10°C increases eicosapentaenoic acid content by 158% compared to optimal conditions, while reduced light intensity enhances production by 126% [14]. These responses occur at the individual cell level rather than simply through increased biomass accumulation [14].

Environmental Stress Factors

Temperature Regulation

Temperature exerts profound effects on fatty acid biosynthesis through multiple mechanisms [42] [43] [39]. Low temperatures generally stimulate the expression of fatty acid desaturases as organisms attempt to maintain membrane fluidity through increased unsaturation [42] [43]. The expression of FAD8, encoding the plastidial omega-3 desaturase, is strongly induced by low temperature and repressed at high temperature [42].

In common carp, temperature stress differentially affects delta-6 desaturase and ELOVL5 expression [43]. Low temperature sensitizes delta-6 desaturase in intestine, brain, and liver tissues, while high temperature stimulates ELOVL5 expression [43]. This differential regulation allows organisms to adjust both desaturation and elongation activities according to thermal conditions [43].

The molecular mechanisms of temperature sensing in fatty acid biosynthesis involve changes in membrane physical properties that are detected by regulatory proteins [42] [38]. These proteins then initiate transcriptional cascades that adjust enzyme expression to restore membrane homeostasis [42]. The resulting changes in fatty acid composition help maintain optimal membrane function across temperature ranges [42] [43].

Chemical Stress Factors

Nitrogen limitation serves as the most widely studied chemical stress factor affecting microalgal lipid production [40] [44] [41]. Under nitrogen-depleted conditions, microalgae redirect carbon flow from protein synthesis toward lipid accumulation [40] [41]. However, the effects on eicosapentaenoic acid specifically depend on the organism and culture conditions [41].

In Nannochloropsis oceanica, nitrogen limitation increases triacylglycerol production but may reduce eicosapentaenoic acid content since this fatty acid is primarily found in galactolipids and phospholipids [41]. Strategic nitrogen supplementation can optimize either triacylglycerol or eicosapentaenoic acid production depending on the specific goals [41].

Salinity stress affects fatty acid composition through osmotic regulation mechanisms [44]. In Tisochrysis lutea, combined salinity and pH stress modulates the ratio of saturated to unsaturated fatty acids [44]. Alkaline pH conditions (pH 8.0) favor unsaturated fatty acid production, while acidic conditions increase saturated fatty acid content [44]. These responses reflect adaptive mechanisms to maintain membrane integrity under osmotic stress [44].

Physical Environmental Factors

Light intensity and quality represent critical physical factors regulating fatty acid biosynthesis in photosynthetic organisms [14] [40] [38]. Low light intensity can enhance eicosapentaenoic acid production by stimulating thylakoid membrane biogenesis, which requires increased polyunsaturated fatty acid incorporation [14] [40].

pH stress provides an alternative approach to nutrient limitation for enhancing lipid production [45]. Alkaline pH stress leads to triacylglycerol accumulation while decreasing membrane lipid content [45]. This response may be easier to scale industrially than nutrient limitation strategies since it does not require additional harvesting processes [45].

UV radiation represents another physical stress factor that can influence polyunsaturated fatty acid production [40]. UV-A radiation increases polyunsaturated fatty acid and eicosapentaenoic acid content in certain microalgae, possibly as a protective response against oxidative damage [40]. This response demonstrates the interconnection between stress tolerance and fatty acid metabolism in photosynthetic organisms [40].

Metabolic Integration and Control

Central Carbon Metabolism Coupling

Eicosapentaenoic acid biosynthesis is tightly integrated with central carbon metabolism through multiple pathway connections [46] [47]. The synthesis requires adequate supplies of acetyl-coenzyme A, malonyl-coenzyme A, and NADPH, all of which are produced by central metabolic pathways [46] [47]. Glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle all contribute essential metabolites for fatty acid synthesis [46] [47].

NADPH availability often represents the primary limiting factor for fatty acid synthesis [46]. The pentose phosphate pathway serves as the major source of NADPH for fatty acid biosynthesis, creating a metabolic link between carbon utilization and lipid production [46]. Engineering approaches that enhance NADPH generation can significantly improve eicosapentaenoic acid yields [46] [31].

Regulatory Integration Networks

The regulation of fatty acid biosynthesis involves coordination between multiple cellular systems including lipid homeostasis, membrane biogenesis, and energy metabolism [32] [37]. In plants, the REGULATOR OF FATTY ACID SYNTHESIS proteins represent a newly discovered regulatory module that controls acetyl-coenzyme A carboxylase distribution and activity [32] [37].

These regulatory proteins interact with CARBOXYLTRANSFERASE INTERACTOR 1 to modulate the membrane distribution of acetyl-coenzyme A carboxylase subunits [32] [37]. This regulation affects the overall rate of fatty acid synthesis and demonstrates the sophisticated control mechanisms that have evolved to coordinate lipid metabolism with cellular demands [32] [37].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; [Merck Index]
Liquid

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

LogP

6.1

Appearance

Oily or waxy solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AAN7QOV9EA

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

EPA can be used for lowering elevated triglycerides in those who are hyperglyceridemic. In addition, EPA may play a therapeutic role in patients with cystic fibrosis by reducing disease severity and may play a similar role in type 2 diabetics in slowing the progression of diabetic nephropathy.
FDA Label
Treatment of Familial Adenomatous Polyposis

Pharmacology

Eicosanoids are chemical messengers derived from 20-carbon polyunsaturated fatty acids that play critical roles in immune and inflammatory responses. Both 20-carbon omega-6 fatty acids (arachidonic acid) and 20-carbon omega-3 fatty acids (EPA) can be found in cell membranes. During an inflammatory response, arachidonic acid and EPA are metabolized by enzymes known as cyclooxygenases and lipoxygenases to form eicosanoids. Increasing omega-3 fatty acid intake increases the EPA content of cell membranes and decreases the arachidonic acid content, resulting in higher proportions of eicosanoids derived from EPA. Physiologic responses to arachidonic acid-derived eicosanoids differ from responses to EPA-derived eicosanoids. In general, eicosanoids derived from EPA are less potent inducers of inflammation, blood vessel constriction, and clotting than eicosanoids derived from arachidonic acid.
Icosapent is the free fatty acid (FFA) form of eicosapentaenoic acid (EPA), a polyunsaturated long-chain fatty acid found in fish oil with a 20-carbon backbone and 5 double bonds, with potential supplementing, anti-inflammatory, anti-thrombotic, immunomodulating, anti-angiogenic and chemopreventive activities. Upon administration of icosapent, the free form of EPA is incorporated in cell membrane phospholipids and replaces arachidonic acid. This inhibits arachidonic acid conversion into thromboxanes and prostaglandin E2 (PGE2). Upon oral administration of icosapent, the EPA-FFA prevents and suppresses colonic neoplasia and reduces polyp formation and growth through as of yet not fully elucidated mechanisms.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.

Pictograms

Corrosive

Other CAS

10417-94-4

Metabolism Metabolites

Eicosapentaenoic acid has known human metabolites that include Juniperonic acid.

Wikipedia

Eicosapentaenoic_acid

Use Classification

Human Drugs -> EU pediatric investigation plans
Cosmetics -> Skin conditioning; Emollient

Dates

Modify: 2023-08-15
1: Borow KM, Nelson JR, Mason RP. Biologic plausibility, cellular effects, and molecular mechanisms of eicosapentaenoic acid (EPA) in atherosclerosis. Atherosclerosis. 2015 Sep;242(1):357-66. doi: 10.1016/j.atherosclerosis.2015.07.035. Epub 2015 Jul 22. Review. PubMed PMID: 26253795.
2: Pappalardo G, Almeida A, Ravasco P. Eicosapentaenoic acid in cancer improves body composition and modulates metabolism. Nutrition. 2015 Apr;31(4):549-55. doi: 10.1016/j.nut.2014.12.002. Epub 2014 Dec 12. Review. PubMed PMID: 25770317.
3: Xie D, Jackson EN, Zhu Q. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. Appl Microbiol Biotechnol. 2015 Feb;99(4):1599-610. doi: 10.1007/s00253-014-6318-y. Epub 2015 Jan 8. Review. PubMed PMID: 25567511; PubMed Central PMCID: PMC4322222.
4: Chen CT, Bazinet RP. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels. Prostaglandins Leukot Essent Fatty Acids. 2015 Jan;92:33-40. doi: 10.1016/j.plefa.2014.05.007. Epub 2014 Jun 5. Review. PubMed PMID: 24986271.
5: Fleming JA, Kris-Etherton PM. The evidence for α-linolenic acid and cardiovascular disease benefits: Comparisons with eicosapentaenoic acid and docosahexaenoic acid. Adv Nutr. 2014 Nov 14;5(6):863S-76S. doi: 10.3945/an.114.005850. Print 2014 Nov. Review. PubMed PMID: 25398754; PubMed Central PMCID: PMC4224228.
6: Gyurko R, Van Dyke TE. The role of polyunsaturated ω-3 fatty acid eicosapentaenoic acid-derived resolvin E1 (RvE1) in bone preservation. Crit Rev Immunol. 2014;34(4):347-57. Review. PubMed PMID: 24941160; PubMed Central PMCID: PMC4382917.
7: Davidson MH. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid. Curr Opin Lipidol. 2013 Dec;24(6):467-74. doi: 10.1097/MOL.0000000000000019. Review. PubMed PMID: 24184945.
8: Wu L, Roe CL, Wen Z. The safety assessment of Pythium irregulare as a producer of biomass and eicosapentaenoic acid for use in dietary supplements and food ingredients. Appl Microbiol Biotechnol. 2013 Sep;97(17):7579-85. doi: 10.1007/s00253-013-5114-4. Epub 2013 Jul 31. Review. PubMed PMID: 23900800.
9: Ohnishi H, Saito Y. Eicosapentaenoic acid (EPA) reduces cardiovascular events: relationship with the EPA/arachidonic acid ratio. J Atheroscler Thromb. 2013;20(12):861-77. Epub 2013 Sep 18. Review. PubMed PMID: 24047614.
10: Kwak SM, Myung SK, Lee YJ, Seo HG; Korean Meta-analysis Study Group. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials. Arch Intern Med. 2012 May 14;172(9):686-94. doi: 10.1001/archinternmed.2012.262. Review. PubMed PMID: 22493407.
11: Fusar-Poli P, Berger G. Eicosapentaenoic acid interventions in schizophrenia: meta-analysis of randomized, placebo-controlled studies. J Clin Psychopharmacol. 2012 Apr;32(2):179-85. doi: 10.1097/JCP.0b013e318248b7bb. Review. PubMed PMID: 22367656.
12: Hjorth E, Freund-Levi Y. Immunomodulation of microglia by docosahexaenoic acid and eicosapentaenoic acid. Curr Opin Clin Nutr Metab Care. 2012 Mar;15(2):134-43. doi: 10.1097/MCO.0b013e32835017cc. Review. PubMed PMID: 22316559.
13: Maki KC, Rains TM. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid. J Nutr. 2012 Mar;142(3):626S-629S. doi: 10.3945/jn.111.153858. Epub 2012 Jan 25. Review. PubMed PMID: 22279138.
14: Jacobson TA, Glickstein SB, Rowe JD, Soni PN. Effects of eicosapentaenoic acid and docosahexaenoic acid on low-density lipoprotein cholesterol and other lipids: a review. J Clin Lipidol. 2012 Jan-Feb;6(1):5-18. doi: 10.1016/j.jacl.2011.10.018. Epub 2011 Nov 3. Review. PubMed PMID: 22264569.
15: Siriwardhana N, Kalupahana NS, Moustaid-Moussa N. Health benefits of n-3 polyunsaturated fatty acids: eicosapentaenoic acid and docosahexaenoic acid. Adv Food Nutr Res. 2012;65:211-22. doi: 10.1016/B978-0-12-416003-3.00013-5. Review. PubMed PMID: 22361189.
16: Wei MY, Jacobson TA. Effects of eicosapentaenoic acid versus docosahexaenoic acid on serum lipids: a systematic review and meta-analysis. Curr Atheroscler Rep. 2011 Dec;13(6):474-83. doi: 10.1007/s11883-011-0210-3. Review. Erratum in: Curr Atheroscler Rep. 2012 Feb;14(1):93. PubMed PMID: 21975919.
17: Murphy RA, Yeung E, Mazurak VC, Mourtzakis M. Influence of eicosapentaenoic acid supplementation on lean body mass in cancer cachexia. Br J Cancer. 2011 Nov 8;105(10):1469-73. doi: 10.1038/bjc.2011.391. Epub 2011 Oct 4. Review. PubMed PMID: 21970879; PubMed Central PMCID: PMC3242518.
18: Iwami D, Nonomura K, Shirasugi N, Niimi M. Immunomodulatory effects of eicosapentaenoic acid through induction of regulatory T cells. Int Immunopharmacol. 2011 Mar;11(3):384-9. doi: 10.1016/j.intimp.2010.11.035. Epub 2010 Dec 18. Review. PubMed PMID: 21182821.
19: Sakamoto Y, Node K. [Anti-atherosclerotic effect of fibrates and eicosapentaenoic acid]. Nihon Rinsho. 2011 Jan;69(1):87-91. Review. Japanese. PubMed PMID: 21226266.
20: Musa-Veloso K, Binns MA, Kocenas AC, Poon T, Elliot JA, Rice H, Oppedal-Olsen H, Lloyd H, Lemke S. Long-chain omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid dose-dependently reduce fasting serum triglycerides. Nutr Rev. 2010 Mar;68(3):155-67. doi: 10.1111/j.1753-4887.2010.00272.x. Review. PubMed PMID: 20384846.

Explore Compound Types